(5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone
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Overview
Description
(5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2OS and a molecular weight of 321.62 g/mol It belongs to the class of heterocyclic compounds, specifically pyridines, and contains both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone typically involves the reaction of 5-bromo-2-chloropyridine with thiomorpholine in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated as a lead compound for the development of novel drugs targeting specific diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: Similar in structure but contains a morpholine ring instead of a thiomorpholine ring.
(5-Bromo-2-chloropyridin-4-yl)(piperidino)methanone: Contains a piperidine ring instead of a thiomorpholine ring.
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidino)methanone: Contains a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in (5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone imparts unique chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in additional interactions, such as hydrogen bonding and coordination with metal ions, which can enhance the compound’s activity and selectivity in various applications .
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2OS/c11-8-6-13-9(12)5-7(8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXICEALUSFXEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=NC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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